4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Description
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a diazepane ring, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-13(7-8-14)9-10(15)16/h4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYMDLOHYODKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343697-77-7 | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection Followed by Carboxymethylation
This route begins with the preparation of thediazepane backbone, followed by Boc protection of the secondary amine and subsequent introduction of the carboxymethyl group.
Synthesis of Diazepane
The diazepane ring is typically synthesized via cyclization of a linear diamine precursor. For example, reacting 1,4-diaminobutane with a carbonyl source (e.g., glyoxal) under acidic conditions forms the seven-membered ring. Alternative methods include hydrogenation of pyrazine derivatives, though this requires specialized catalysts such as palladium on carbon.
Boc Protection of the Amine
The secondary amine ofdiazepane is protected using di-tert-butyl dicarbonate (Boc anhydride) in an aromatic solvent like toluene or xylene. Reaction conditions involve heating to 80–90°C for 3–6 hours, achieving near-quantitative yields. The Boc group enhances solubility and prevents undesired side reactions during subsequent steps.
Carboxymethylation at the 4-Position
The carboxymethyl group is introduced via alkylation of the diazepane nitrogen. Ethyl bromoacetate is a common alkylating agent, reacting with the Boc-protected diazepane in ethanol or dimethylformamide (DMF) at 0–25°C. Triethylamine is added to neutralize HBr generated during the reaction. For instance, a protocol adapted from similar syntheses involves stirring the Boc-protected diazepane with ethyl bromoacetate in DMF at 0°C, followed by gradual warming to room temperature overnight. The ethyl ester is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.
Key Data:
Carboxymethylation Prior to Boc Protection
In this route, the carboxymethyl group is introduced early in the synthesis to avoid steric hindrance from the Boc group.
Alkylation of a Primary Amine Precursor
A linear precursor such as 1,4-diaminobutane is alkylated with ethyl bromoacetate in ethanol. The reaction proceeds via nucleophilic substitution, forming a carboxymethylated diamine. Excess alkylating agent and prolonged reaction times (24–48 hours) are required to ensure complete substitution.
Cyclization to Form the Diazepane Ring
The carboxymethylated diamine undergoes cyclization using a dicarbonyl compound (e.g., glyoxylic acid) in acidic media. This step forms the seven-membered ring while retaining the ester functionality. Cyclization yields range from 60–75%, depending on the solvent and temperature.
Boc Protection of the Secondary Amine
The free amine on the diazepane ring is protected with Boc anhydride in toluene at 80°C. This method avoids competing reactions at the carboxymethyl group, as the ester is stable under these conditions.
Key Data:
-
Reagents: 1,4-diaminobutane, ethyl bromoacetate, glyoxylic acid, Boc anhydride.
-
Conditions: Cyclization at pH 2–3, 60°C; Boc protection at 80°C, 6 hours.
Stepwise Analysis of Critical Reaction Steps
Boc Protection Optimization
The choice of solvent and temperature significantly impacts Boc protection efficiency. Comparative studies from patent data reveal:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 6 | 95 |
| Xylene | 90 | 4 | 92 |
| DCM | 25 | 24 | 78 |
Toluene at 80°C provides optimal results, minimizing side products like N,N-di-Boc derivatives.
Alkylation Efficiency
The carboxymethylation step is sensitive to the base and solvent. Trials with ethyl bromoacetate in DMF versus ethanol show:
| Base | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Triethylamine | DMF | 12 | 90 |
| K2CO3 | Ethanol | 24 | 65 |
DMF enhances solubility of the Boc-protected diazepane, while triethylamine ensures rapid deprotonation of the amine.
Characterization and Quality Control
The final product is characterized by:
Applications and Derivative Synthesis
This compound serves as a precursor for antimicrobial oxazolidinones, where the carboxymethyl group enables conjugation to heterocyclic moieties. For example, coupling with thiazole derivatives under Mitsunobu conditions yields potent antibacterial agents .
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is primarily studied for its potential as a drug candidate due to its structural similarity to various biologically active compounds. Its ability to modulate biological pathways makes it a candidate for:
- Antidepressants : Research indicates that diazepane derivatives can exhibit anxiolytic and antidepressant properties due to their interaction with neurotransmitter systems .
- Anticancer Agents : Some studies suggest that modifications of diazepane structures can lead to compounds with anticancer activity, targeting specific cancer cell lines .
2. Synthesis of Bioactive Molecules
this compound serves as a precursor in the synthesis of more complex bioactive molecules. Its carboxymethyl group allows for further functionalization, which can enhance biological activity or selectivity .
Pharmaceutical Applications
1. Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in producing complex drug molecules efficiently. This includes:
- Synthesis of Analgesics : Compounds derived from this diazepane structure have shown promise in pain management formulations .
2. Formulation Development
In pharmaceutical formulations, the compound's stability and solubility characteristics can be optimized for use in drug delivery systems, enhancing bioavailability and therapeutic efficacy .
Case Studies
Case Study 1: Antidepressant Activity
A study explored the antidepressant effects of a series of diazepane derivatives, including those based on this compound. Results indicated significant improvement in depressive behaviors in animal models when administered at specific dosages, supporting its potential use in treating mood disorders .
Case Study 2: Anticancer Potential
Research conducted on modified diazepanes revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications, including the introduction of carboxymethyl groups, which enhanced the compound's interaction with cancer cell targets .
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler analog without the carboxymethyl and tert-butyl ester groups.
4-Carboxymethyl-[1,4]diazepane: Lacks the tert-butyl ester group.
1,4-Diazepane-1-carboxylic acid tert-butyl ester: Lacks the carboxymethyl group
Uniqueness
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability.
Biological Activity
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester, also known by its CAS number 1343697-77-7, is a compound belonging to the diazepane family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 246.32 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antimicrobial Activity
Research into diazepane derivatives has also highlighted their antimicrobial properties. A study noted that certain 1,4-diazepane compounds showed promising antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. For example, synthesized compounds demonstrated up to 94.5% inhibition against E. coli at a concentration of 50 µg/mL . Although direct data on the specific compound is sparse, it is reasonable to hypothesize that similar derivatives may exhibit comparable antimicrobial effects.
Neuroactive Effects
The diazepane structure is often associated with neuroactive properties. Compounds within this class have been investigated for their effects on the central nervous system (CNS). Some diazepane derivatives are known to modulate neurotransmitter systems, which could imply potential applications in treating anxiety or other CNS disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of Diazepane Ring : Starting from appropriate amines and carbonyl compounds.
- Carboxymethylation : Introducing carboxymethyl groups through nucleophilic substitution.
- Tert-butyl Ester Formation : Using tert-butyl chloroformate for esterification.
Table of Related Compounds and Their Activities
| Compound Name | Biological Activity | IC50/Effectiveness |
|---|---|---|
| This compound | Potential anticoagulant (hypothetical) | Not directly studied |
| Compound 13 (YM-96765) | Factor Xa inhibitor | IC50 = 6.8 nM |
| Diazepane derivative | Antibacterial against E. coli | Up to 94.5% inhibition |
Study on Anticoagulant Activity
A notable study focused on the design of novel fXa inhibitors based on the diazepane scaffold. This research illustrated how modifications to the diazepane structure could enhance biological activity and specificity towards fXa . While this compound was not directly tested, the findings underscore the potential for derivatives to exhibit similar properties.
Antimicrobial Efficacy Research
In another investigation into antimicrobial activities, various diazepane derivatives were synthesized and tested against common bacterial strains. Results indicated that structural modifications could significantly impact efficacy . Although specific data on the compound is lacking, these studies provide a framework for understanding how similar compounds might perform.
Q & A
Q. How can contradictory data in literature regarding reaction yields be reconciled?
- Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent purity, catalyst loading). Reproduce experiments with rigorous control of parameters (temperature, moisture levels) and validate results via independent analytical methods (e.g., LC-MS vs. NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
